molecular formula C12H13N5O4 B11485611 {5-[3-(acetylamino)-4-methoxyphenyl]-2H-tetrazol-2-yl}acetic acid

{5-[3-(acetylamino)-4-methoxyphenyl]-2H-tetrazol-2-yl}acetic acid

Cat. No.: B11485611
M. Wt: 291.26 g/mol
InChI Key: IKMBLSSUWWBYKC-UHFFFAOYSA-N
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Description

2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID is a complex organic compound that features a tetrazole ring, an acetamido group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of an amine precursor using acetic anhydride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[5-(3-HYDROXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID.

    Reduction: Formation of 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing tetrazole rings.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with active sites, while the tetrazole ring can participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-ACETAMIDO-5-(4-METHOXYPHENYL)PHENYL]ACETIC ACID: Similar structure but lacks the tetrazole ring.

    2-(2-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-3-YL)ACETIC ACID: Contains a furochromen ring instead of a tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 2-[5-(3-ACETAMIDO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID imparts unique chemical properties, such as increased stability and the ability to participate in specific types of chemical reactions that are not possible with similar compounds lacking this ring.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

2-[5-(3-acetamido-4-methoxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C12H13N5O4/c1-7(18)13-9-5-8(3-4-10(9)21-2)12-14-16-17(15-12)6-11(19)20/h3-5H,6H2,1-2H3,(H,13,18)(H,19,20)

InChI Key

IKMBLSSUWWBYKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)OC

Origin of Product

United States

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